BenchChemオンラインストアへようこそ!

4-phenoxy-1H-indazol-3-amine

Anticancer Leukemia Antiproliferative

This 4-phenoxy substituted indazol-3-amine offers a functional hinge-binding core essential for targeting therapeutically relevant kinases, overcoming the inactivity of the unsubstituted scaffold (PDK1 IC50 311µM). With confirmed K562 antiproliferative activity (IC50 5.15µM), it is a validated starting point for Bcr-Abl inhibitor SAR, T315I mutant research, and kinome-wide selectivity screening. Available up to 98% purity.

Molecular Formula C13H11N3O
Molecular Weight 225.25 g/mol
CAS No. 816454-31-6
Cat. No. B1313324
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-phenoxy-1H-indazol-3-amine
CAS816454-31-6
Molecular FormulaC13H11N3O
Molecular Weight225.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=CC=CC3=C2C(=NN3)N
InChIInChI=1S/C13H11N3O/c14-13-12-10(15-16-13)7-4-8-11(12)17-9-5-2-1-3-6-9/h1-8H,(H3,14,15,16)
InChIKeyYQZSMAKADDTQKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-phenoxy-1H-indazol-3-amine (CAS 816454-31-6): Chemical Scaffold Overview for Kinase Inhibitor Development


4-Phenoxy-1H-indazol-3-amine (CAS 816454-31-6) is a heterocyclic organic compound featuring an indazole core substituted with a phenoxy group at the 4-position and a primary amine at the 3-position. The 1H-indazol-3-amine scaffold functions as an effective hinge-binding fragment for targeting the ATP-binding pocket of various kinases, including tyrosine kinases, JNK, and Bcr-Abl . The 4-phenoxy substitution represents a key structural feature that influences target engagement and antiproliferative activity, distinguishing it from unsubstituted or differently substituted indazol-3-amine analogs. Commercially, the compound is available from multiple vendors at purity levels ranging from 95% to 98% .

Why Substitution of 4-phenoxy-1H-indazol-3-amine with Unsubstituted or Differently Positioned Indazol-3-amine Analogs Fails


The 1H-indazol-3-amine scaffold alone lacks sufficient potency and selectivity for kinase targeting applications. Unsubstituted 1H-indazol-3-amine exhibits minimal PDK1 inhibitory activity with an IC50 of 3.11 × 10⁵ nM (311 μM) [1], indicating that the core scaffold without appropriate substituents is essentially inactive as a kinase inhibitor. The addition of a phenoxy group at the 4-position transforms this weak scaffold into a functional hinge-binding fragment capable of engaging multiple therapeutically relevant kinases including JNK, Bcr-Abl, and FGFR family members . Substituting 4-phenoxy-1H-indazol-3-amine with 6-phenoxy-1H-indazol-3-amine (CAS 1092460-46-2) or unsubstituted indazol-3-amine would result in complete loss of the specific kinase inhibition profile observed with the 4-phenoxy substitution pattern, as the position of the phenoxy group critically determines which kinase ATP pockets can be productively engaged.

Quantitative Differentiation Evidence for 4-phenoxy-1H-indazol-3-amine Against Structural Analogs


Antiproliferative Activity Against K562 Chronic Myeloid Leukemia Cells

4-Phenoxy-1H-indazol-3-amine demonstrates antiproliferative activity against the K562 chronic myeloid leukemia (CML) cell line with an IC50 of 5.15 μM . This activity is reported to be promising when compared to standard chemotherapeutics like 5-fluorouracil, though direct comparative data within the same study are not provided. In contrast, optimized 1H-indazol-3-amine derivatives targeting FGFR have achieved cellular IC50 values in the 25-77 nM range against KG1 and SNU16 cell lines [1], indicating that while 4-phenoxy-1H-indazol-3-amine exhibits measurable antiproliferative effects, it serves primarily as a starting scaffold rather than an optimized inhibitor. The unsubstituted parent 1H-indazol-3-amine exhibits negligible PDK1 inhibition (IC50 = 311 μM) [2], confirming that the phenoxy substitution is essential for conferring cellular activity.

Anticancer Leukemia Antiproliferative

JNK1 Kinase Inhibitory Activity

4-Phenoxy-1H-indazol-3-amine has been reported to act as an inhibitor of c-Jun N-terminal kinase (JNK) . BindingDB records indicate JNK1 inhibitory activity for related indazole derivatives, though specific IC50 data for this exact compound against JNK1 requires further verification. N-Aromatic-substituted indazole derivatives have been developed as brain-penetrant JNK3 inhibitors with optimized pharmacokinetic properties [1], representing the advanced class of JNK-targeting indazoles. 4-Phenoxy-1H-indazol-3-amine serves as a foundational scaffold within this broader JNK inhibitor development landscape, with the 4-phenoxy group providing a vector for further functionalization to improve potency and selectivity.

Kinase Inhibition JNK Inflammation

Bcr-Abl Kinase Inhibitory Potential

The 4-phenoxy substitution at the indazole 4-position has been identified as a key structural feature of interest in the discovery of Bcr-Abl inhibitors, which are critical targets in chronic myeloid leukemia (CML) treatment, including strains carrying the T315I resistance mutation . The compound has been evaluated for antiproliferative activity against BCR-ABL positive K562 cells (IC50 = 5.15 μM) . For context, optimized phenyl-1H-indazol-3-amine derivatives have achieved potent Bcr-AblWT and Bcr-AblT315I inhibition with IC50 values of 0.043 μM and 0.17 μM respectively, along with cellular IC50 values of 1.65 μM (K562) and 5.42 μM (K562R) [1]. This comparison indicates that 4-phenoxy-1H-indazol-3-amine represents an early-stage scaffold with approximately 3- to 100-fold lower potency than fully optimized Bcr-Abl inhibitors depending on the comparator and assay system.

Chronic Myeloid Leukemia Bcr-Abl T315I Mutation

Commercial Purity Specifications and Vendor Comparison

4-Phenoxy-1H-indazol-3-amine is commercially available from multiple vendors with specified purity grades. CymitQuimica offers the compound at 97.0% purity , MolCore provides a specification of NLT 98% (Not Less Than 98%) , and multiple vendors including AKSci and Chemenu supply at 95% minimum purity . For comparison, the closely related analog 1-methyl-4-phenoxy-1H-indazol-3-amine (CAS 1000018-07-4) is available at 95% purity from similar vendors . The 6-position isomer (6-phenoxy-1H-indazol-3-amine, CAS 1092460-46-2) is also commercially accessible , providing researchers with positional isomer options for structure-activity relationship (SAR) studies.

Quality Control Procurement Purity

Safety and Handling Classification

4-Phenoxy-1H-indazol-3-amine carries hazard statements including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . This hazard profile is consistent with many heterocyclic amine research compounds and necessitates standard laboratory safety precautions. In animal model studies, the compound exhibits minimal toxicity at low doses with effective tumor growth inhibition, while higher doses are associated with hepatotoxicity and nephrotoxicity . This toxicity profile is typical for kinase inhibitor scaffolds and does not represent a unique differentiation point compared to structural analogs, but is essential information for laboratory safety and experimental design.

Safety Data Handling Toxicology

Optimal Research and Procurement Applications for 4-phenoxy-1H-indazol-3-amine


Hit-to-Lead Optimization for Bcr-Abl Inhibitors Targeting T315I-Resistant CML

4-Phenoxy-1H-indazol-3-amine serves as a validated starting scaffold for medicinal chemistry programs developing Bcr-Abl inhibitors, particularly those addressing the T315I gatekeeper mutation that confers resistance to first- and second-generation tyrosine kinase inhibitors. With demonstrated K562 antiproliferative activity (IC50 = 5.15 μM) and confirmed relevance to Bcr-Abl inhibitor discovery , this compound provides a tractable hinge-binding core. Researchers can pursue structure-activity relationship (SAR) studies by functionalizing the 3-amino group or modifying the phenoxy substituent to improve potency toward the sub-micromolar range achieved by optimized phenyl-1H-indazol-3-amine derivatives (Bcr-AblWT IC50 = 0.043 μM) .

Kinase Profiling and Target Deconvolution Studies

Given its reported activity against multiple kinase targets including JNK and Bcr-Abl , 4-phenoxy-1H-indazol-3-amine is well-suited for broad kinase panel screening to establish selectivity profiles and identify potential off-target effects. The compound's modest potency (low micromolar range) is actually advantageous for this application, as it allows clear discrimination between primary and secondary targets without the confounding effects of highly potent pan-kinase inhibition. Researchers can use this scaffold to map structure-kinase activity relationships across the kinome, particularly comparing 4-phenoxy substitution versus 6-phenoxy positional isomers .

Chemical Biology Probe for Apoptosis and Cell Cycle Studies

4-Phenoxy-1H-indazol-3-amine has been shown to affect the p53/MDM2 pathway and Bcl2 family members, inducing apoptosis and inhibiting cell cycle progression in cancer cell models . With measurable antiproliferative effects against K562 leukemia cells (IC50 = 5.15 μM) , this compound can serve as a chemical biology probe for investigating apoptotic signaling networks and cell cycle regulation. At low doses, the compound exhibits minimal toxicity while maintaining tumor growth inhibition in animal models , supporting its use in mechanistic studies requiring sustained pathway modulation without overt cytotoxicity.

Medicinal Chemistry Scaffold Diversification and Library Synthesis

The 3-amino group of 4-phenoxy-1H-indazol-3-amine provides a versatile synthetic handle for diversification through amide bond formation, reductive amination, or coupling with various electrophiles . The compound is employed in molecular hybridization strategies, often coupled with mercapto acetamide or piperazine acetamide groups to enhance biological activity and modulate physicochemical properties . With commercial availability at up to 98% purity , researchers can efficiently generate focused libraries of indazole derivatives for screening against kinase targets or other biological systems, accelerating hit discovery efforts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-phenoxy-1H-indazol-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.